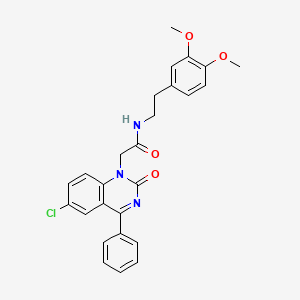
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic chemical with a complex structure that combines the functional groups from quinazolinone, chloro-phenyl, and dimethoxyphenethyl units. This combination of structures grants it unique chemical and physical properties, making it a valuable subject of scientific research.
Synthetic routes and reaction conditions:
One of the common synthetic routes involves the condensation reaction between 2-amino-5-chlorobenzophenone and ethyl 2-bromoacetate in the presence of a base, followed by cyclization with ammonium acetate. The key steps involve the creation of the quinazolinone core, followed by the introduction of the phenyl group and finally the dimethoxyphenethyl acetamide moiety. The reaction generally takes place under reflux conditions with aprotic solvents like toluene or xylene.
Industrial production methods:
Scaling up involves optimizing the reaction conditions, controlling the temperature, and ensuring the purity of reagents. Techniques like recrystallization and chromatographic methods are employed to purify the final product to meet industrial standards.
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions primarily at the methoxy groups, forming corresponding quinones or dealkylated products.
Reduction: Reduction usually targets the carbonyl groups within the quinazolinone framework, potentially leading to alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur at the chloro position, introducing various substituents like amines or thiols.
Common reagents and conditions:
Oxidation: Common reagents include hydrogen peroxide and PCC (pyridinium chlorochromate) under mild conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: These reactions often utilize conditions with polar aprotic solvents like DMF (dimethylformamide) and catalysts such as palladium for coupling reactions.
Major products formed from these reactions:
The primary products can vary based on the reaction type. For instance, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically replace the chloro group with various nucleophiles, diversifying the compound’s functional attributes.
Chemistry:
In synthetic chemistry, it serves as an intermediate for developing new pharmacologically active compounds. Its reactivity provides a scaffold for creating libraries of derivatives for drug discovery.
Biology:
Its structural components make it a candidate for biological assays, potentially acting as enzyme inhibitors or receptor agonists/antagonists.
Medicine:
Investigated for its therapeutic potential, this compound has shown promise in preliminary studies targeting cancer cell lines and inflammatory pathways.
Industry:
In industrial chemistry, its unique structure could be utilized in the design of specialty chemicals and materials with specific desired properties, such as dyes or advanced polymers.
作用机制
The mechanism by which this compound exerts its effects involves interactions with cellular targets like enzymes or receptors. Its quinazolinone core is known to bind with high affinity to certain protein kinases, inhibiting their activity and affecting downstream signaling pathways. The chloro-phenyl group enhances its binding affinity, while the dimethoxyphenethyl moiety modulates its pharmacokinetic properties, improving cellular uptake and bioavailability.
相似化合物的比较
2-oxo-4-phenylquinazolin-1(2H)-yl acetamide
6-chloro-2-oxoquinazolin-4-yl acetamide
N-(3,4-dimethoxyphenethyl)-2-oxoquinazolin-1(2H)-yl acetamide
This compound’s distinctive structure and versatile reactivity make it a valuable subject for ongoing research and development in various scientific fields.
属性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-22-11-8-17(14-23(22)34-2)12-13-28-24(31)16-30-21-10-9-19(27)15-20(21)25(29-26(30)32)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTWVZZRPMHDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
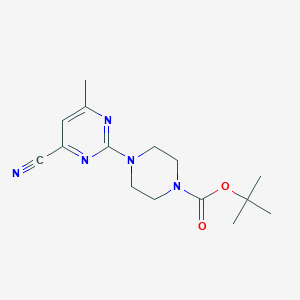
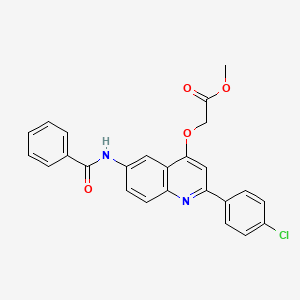
![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)
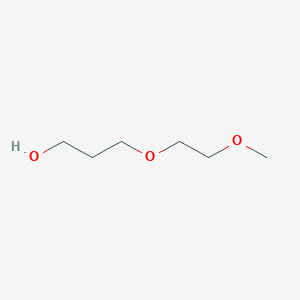
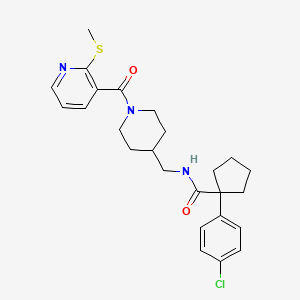
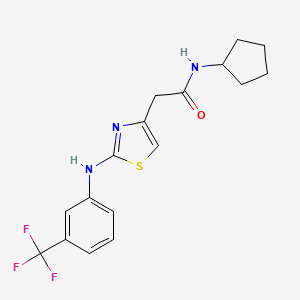
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)
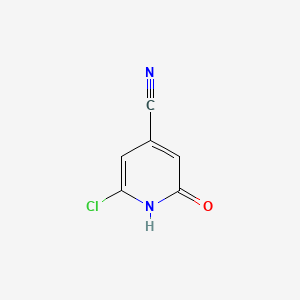
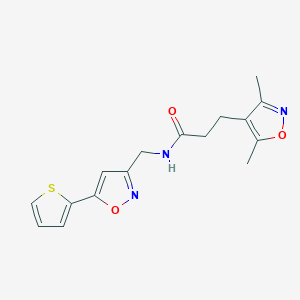
![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)
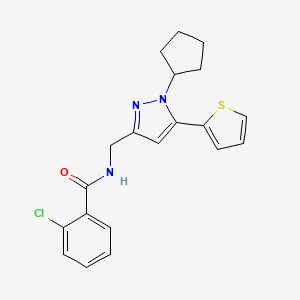
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)
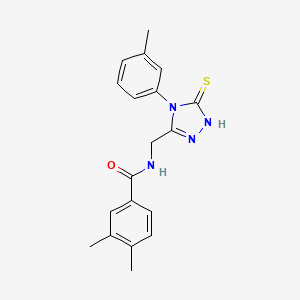
![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)
